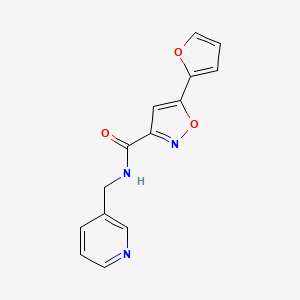![molecular formula C21H27N3O2 B1228968 N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)
N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
1. Furan Ring Formation and Antibacterial Activity
Fujita et al. (1997) explored the one-pot reaction leading to the formation of various furoquinolines, which showed weak antibacterial activity (Fujita, Egawa, Katsumi, & Matsumoto, 1997).
2. Synthesis via Palladium-catalysed Cyclisation
Lindahl et al. (2006) developed a new synthesis of furoquinolines using a palladium-catalysed cyclisation process, enhancing the yield and exploring different reaction conditions (Lindahl, Carroll, Quinn, & Ripper, 2006).
3. Hydrolytic Opening of Quinazoline Ring
Shemchuk et al. (2010) studied the hydrolytic reaction of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, contributing to the understanding of hydrolytic mechanisms in quinoline derivatives (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
4. Synthesis and Molecular Rearrangement
Klásek et al. (2003) provided insights into the synthesis and molecular rearrangement of various furoquinolines, contributing to the broader understanding of the chemical behavior and potential applications of these compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
5. Synthesis and Antimicrobial Activity
Ravindra et al. (2008) synthesized novel naphthoquinolines and tested their antimicrobial activity, indicating the potential pharmaceutical applications of these compounds (Ravindra, Vagdevi, & Vaidya, 2008).
6. Synthesis of Furoquinolines with Insect Antifeeding Activity
Yazima and Munakata (1980) synthesized furoquinolines with specific configurations, showing insect antifeeding activity, which could have implications for agricultural and pest control research (Yazima & Munakata, 1980).
Eigenschaften
Produktname |
N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[2-(dipropylamino)ethyl]-4-methylfuro[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-4-11-24(12-5-2)13-10-22-21(25)19-14-17-15(3)23-18-9-7-6-8-16(18)20(17)26-19/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
LBSDNKSTXVABRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCNC(=O)C1=CC2=C(O1)C3=CC=CC=C3N=C2C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



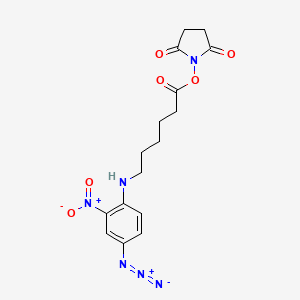
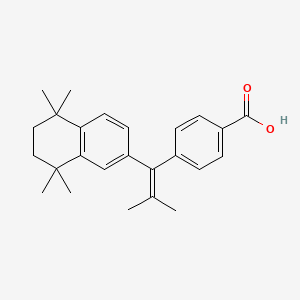
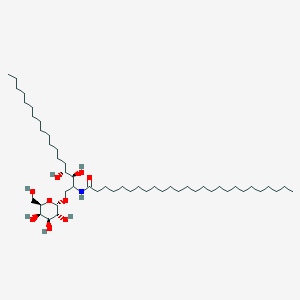
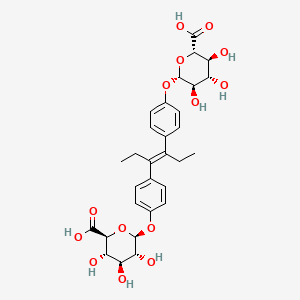
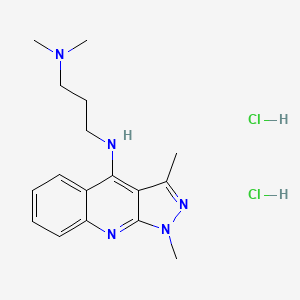
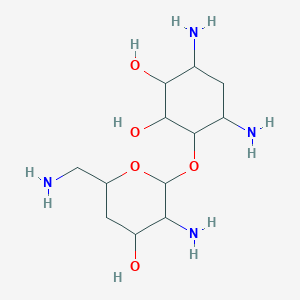
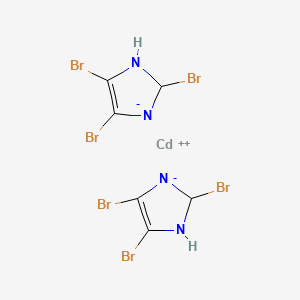
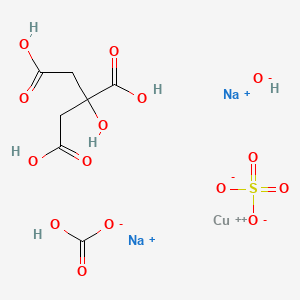
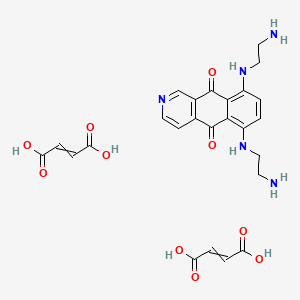
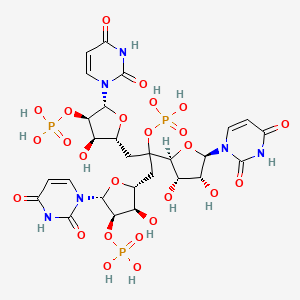
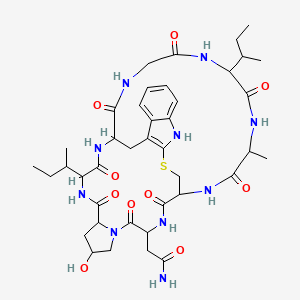
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)
